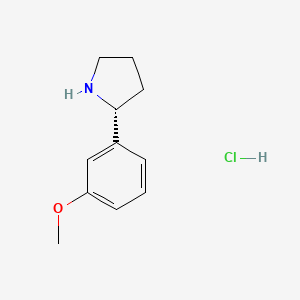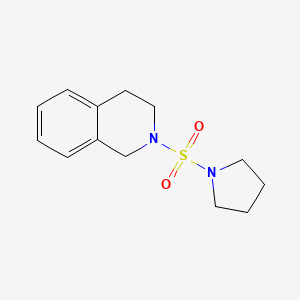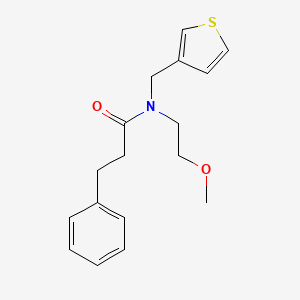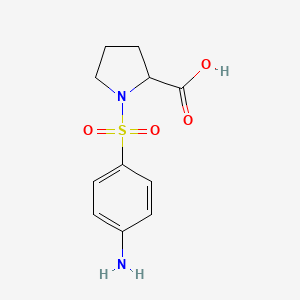
(r)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1381927-75-8. It has a molecular weight of 213.70 and its molecular formula is C11H16ClNO . It is used in research and has a solid physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride”, often involves the use of copper(I)/ClickFerrophos complex which catalyzes the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes .Molecular Structure Analysis
The molecular structure of “®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is represented by the linear formula C11H16ClNO . The compound has a stereogenic carbon, which means it can exist in different stereoisomers .Physical And Chemical Properties Analysis
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is a solid at room temperature. It has a molecular weight of 213.70 and its molecular formula is C11H16ClNO . It is stored in an inert atmosphere at room temperature .科学的研究の応用
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of novel compounds related to (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride. For instance, the synthesis and characterization of novel organothiophosphorus compounds have been detailed, where reactions of certain dithiadiphosphetane disulfides with hydroxy-substituted compounds led to the formation of new compounds, showcasing a method that might be adaptable for derivatives of (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride (Karakus, 2006).
Chemical Reactivity and Structural Analysis
Research into the reactivity of related compounds, such as the study on the stability of new analgesic active compounds in aqueous solutions using HPLC methods, provides insights into the chemical stability and reactivity that could be relevant for (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride derivatives (Muszalska & Bereda, 2008).
Applications in Medicinal Chemistry
Significant research has focused on the potential medicinal applications of related compounds. For example, the synthesis and antiinflammatory activities of certain pyrrolidin-2-ones have been explored, suggesting the therapeutic potential of structurally similar compounds in addressing inflammation (Ikuta et al., 1987). Similarly, the synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine derivatives have been investigated, indicating the relevance of these compounds in developing anticancer therapies (Wang et al., 2011).
Material Science and Coordination Chemistry
In the realm of material science and coordination chemistry, studies such as the synthesis of metal complexes with sterically demanding ligands demonstrate the versatility of pyrrolidine derivatives in forming complex structures with potential applications ranging from catalysis to materials engineering (Nückel & Burger, 2001).
Safety and Hazards
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is associated with several hazard statements including H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .
特性
IUPAC Name |
(2R)-2-(3-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQGPFCOCRKQGR-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)
![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)
![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)




![2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2694727.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)


![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)